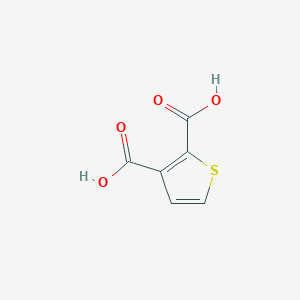









|
REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([OH:8])=[O:7].C([Li])CCC.[C:14](=[O:16])=[O:15]>C1COCC1>[S:1]1[CH:5]=[CH:4][C:3]([C:14]([OH:16])=[O:15])=[C:2]1[C:6]([OH:8])=[O:7]
|


|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=CC=C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
Hexanes
|
|
Quantity
|
172 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A dry, 2 L, 3-necked, round-bottomed flask was equipped with a mechanical stirrer and addition funnel
|
|
Type
|
ADDITION
|
|
Details
|
was added dropwise over 30 min
|
|
Duration
|
30 min
|
|
Type
|
WAIT
|
|
Details
|
The reaction was kept at −78° C. for an additional hour
|
|
Type
|
WAIT
|
|
Details
|
The reaction remained at −78° C. for an additional hour
|
|
Type
|
TEMPERATURE
|
|
Details
|
before warming to −10° C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with 2 N HCl (213 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
to reach rt
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with EtOAc (3×200 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by rotary evaporation
|
|
Type
|
CUSTOM
|
|
Details
|
The brown solid was crystallized from hot isopropanol
|
|
Type
|
CUSTOM
|
|
Details
|
dried overnight under vacuum
|
|
Duration
|
8 (± 8) h
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C(=C(C=C1)C(=O)O)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 82% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |